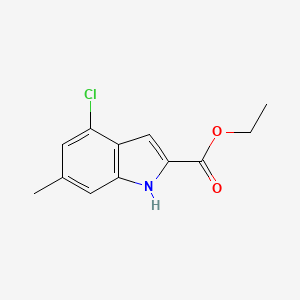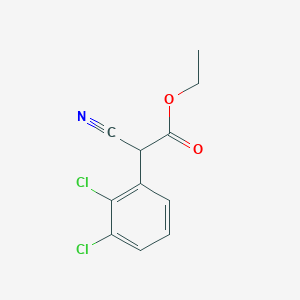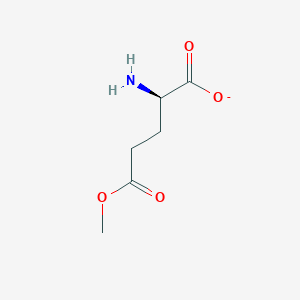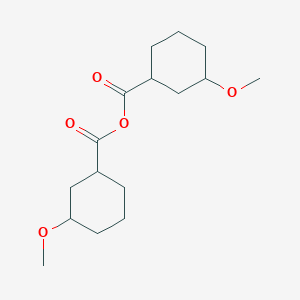
Tert-butyl N-(3-cyano-4-ethyl-1H-indol-7-YL)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl N-(3-cyano-4-ethyl-1H-indol-7-YL)carbamate: is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and pharmaceuticals. This compound is characterized by the presence of a tert-butyl carbamate group attached to an indole ring, which is further substituted with a cyano group and an ethyl group. The unique structure of this compound makes it a valuable subject of study in organic chemistry and medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(3-cyano-4-ethyl-1H-indol-7-YL)carbamate typically involves the following steps:
Starting Material: The synthesis begins with commercially available 4-bromo-1H-indole.
Formylation: The indole is subjected to Vilsmeier formylation to introduce a formyl group at the 3-position.
Protection: The formylated indole is then protected with a tert-butyl carbamate group.
Reduction: The formyl group is reduced to an alcohol using sodium borohydride in methanol.
Protection of Alcohol: The alcoholic hydroxy group is protected using tert-butyl(dimethyl)silyl chloride in methylene chloride in the presence of imidazole.
Introduction of Cyano Group: The cyano group is introduced at the 4-position using n-butyllithium as a base and dimethylformamide as an electrophile in anhydrous tetrahydrofuran at -78°C.
Final Product: The final product, this compound, is obtained through a series of purification steps
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the cyano group, converting it to an amine group.
Substitution: The compound can participate in substitution reactions, especially at the indole ring, where electrophilic substitution is common.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Electrophilic reagents such as halogens and sulfonyl chlorides are used under acidic or basic conditions.
Major Products:
Oxidation: Oxidized indole derivatives.
Reduction: Amino-substituted indole derivatives.
Substitution: Halogenated or sulfonated indole derivatives
Applications De Recherche Scientifique
Chemistry:
Synthetic Intermediates: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It is used in catalytic reactions to facilitate the formation of specific products.
Biology:
Biological Probes: The compound is used as a probe to study biological processes involving indole derivatives.
Enzyme Inhibition:
Medicine:
Drug Development: The compound is explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Pharmacophore Modeling: It serves as a model compound for designing new drugs with improved efficacy and safety profiles.
Industry:
Material Science: The compound is used in the development of new materials with specific properties.
Agrochemicals: It is explored for its potential use in agrochemical formulations
Mécanisme D'action
The mechanism of action of tert-butyl N-(3-cyano-4-ethyl-1H-indol-7-YL)carbamate involves its interaction with specific molecular targets. The indole ring can interact with various biological receptors, leading to modulation of their activity. The cyano group and tert-butyl carbamate group contribute to the compound’s binding affinity and specificity. The compound can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it can interact with cellular pathways involved in cell proliferation and apoptosis, making it a potential candidate for anticancer therapy .
Comparaison Avec Des Composés Similaires
- Tert-butyl N-(3-cyano-4-methyl-1H-indol-7-YL)carbamate
- Tert-butyl N-(3-cyano-4-phenyl-1H-indol-7-YL)carbamate
- Tert-butyl N-(3-cyano-4-isopropyl-1H-indol-7-YL)carbamate
Comparison:
- Structural Differences: The primary difference lies in the substituents on the indole ring. While tert-butyl N-(3-cyano-4-ethyl-1H-indol-7-YL)carbamate has an ethyl group, the similar compounds have methyl, phenyl, or isopropyl groups.
- Reactivity: The presence of different substituents affects the reactivity of the compound. For example, the phenyl group can enhance π-π interactions, while the isopropyl group can introduce steric hindrance.
- Biological Activity: The biological activity of these compounds can vary based on the substituents. The ethyl group in this compound may provide a balance between hydrophobicity and steric effects, making it unique in its activity profile .
Propriétés
Formule moléculaire |
C16H19N3O2 |
|---|---|
Poids moléculaire |
285.34 g/mol |
Nom IUPAC |
tert-butyl N-(3-cyano-4-ethyl-1H-indol-7-yl)carbamate |
InChI |
InChI=1S/C16H19N3O2/c1-5-10-6-7-12(19-15(20)21-16(2,3)4)14-13(10)11(8-17)9-18-14/h6-7,9,18H,5H2,1-4H3,(H,19,20) |
Clé InChI |
FGHMRXZXIPCPNF-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C2C(=CNC2=C(C=C1)NC(=O)OC(C)(C)C)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![benzyl (1R,4S)-6-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13906124.png)




![6'-Nitrospiro[cyclopropane-1,3'-indoline]-2'-one](/img/structure/B13906168.png)


![(1R,4R,5R)-2-azabicyclo[2.2.2]octan-5-ol;hydrochloride](/img/structure/B13906190.png)
![Diethyl 5-bromopyrazolo[1,5-a]pyridine-2,3-dicarboxylate](/img/structure/B13906193.png)
![3-Chloro-5H-pyrrolo[2,3-B]pyrazine-7-carbaldehyde](/img/structure/B13906195.png)


![Methyl cis-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrole-3a-carboxylate](/img/structure/B13906219.png)
